TCO-PEG2-acid

Description

BenchChem offers high-quality TCO-PEG2-acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG2-acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

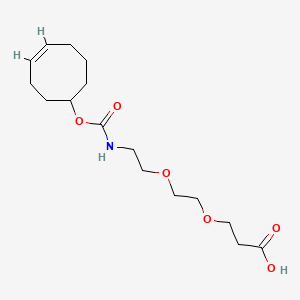

C16H27NO6 |

|---|---|

Molecular Weight |

329.39 g/mol |

IUPAC Name |

3-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C16H27NO6/c18-15(19)8-10-21-12-13-22-11-9-17-16(20)23-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13H2,(H,17,20)(H,18,19)/b2-1- |

InChI Key |

QSADMTUKGBWTTN-UPHRSURJSA-N |

Isomeric SMILES |

C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCC(=O)O |

Canonical SMILES |

C1CC=CCCC(C1)OC(=O)NCCOCCOCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to TCO-PEG2-acid: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TCO-PEG2-acid, a bifunctional linker widely utilized in the field of bioconjugation and chemical biology. We will delve into its chemical structure, physicochemical properties, and its application in bioorthogonal chemistry, with a focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction. This document also includes detailed experimental protocols and quantitative data to assist researchers in applying this versatile molecule in their work.

Core Concepts: Chemical Structure and Properties

TCO-PEG2-acid is a linker molecule that features three key components: a trans-cyclooctene (B1233481) (TCO) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functional groups makes it a powerful tool for covalently linking molecules in a specific and controlled manner.

The trans-cyclooctene (TCO) group is a highly strained alkene that serves as a reactive handle for bioorthogonal "click chemistry". Specifically, it reacts with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for a catalyst.[1]

The PEG2 spacer is a short, hydrophilic polyethylene glycol chain. This spacer enhances the aqueous solubility of the molecule and the resulting conjugates, which is particularly beneficial when working with biomolecules in biological buffers.[2] It also provides a flexible linkage that can help to minimize steric hindrance between the conjugated partners.

The terminal carboxylic acid provides a versatile functional group for conjugation to primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. This reaction is typically mediated by carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS) to form a stable amide bond.[3]

Chemical and Physical Properties

The key chemical and physical properties of TCO-PEG2-acid are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₂₇NO₆ | [4] |

| Molecular Weight | 329.39 g/mol | [4] |

| CAS Number | 2250217-31-1 | [4] |

| Appearance | White to off-white solid or oil | |

| Purity | Typically ≥95% | [2] |

| Solubility | Soluble in DMSO, DMF, DCM | [3] |

| Storage Conditions | Store at -20°C, desiccated | [2] |

Reactivity, Stability, and Quantitative Data

The utility of TCO-PEG2-acid in bioconjugation is largely defined by the reactivity of its TCO group and the stability of the molecule.

Reactivity

The IEDDA reaction between TCO and tetrazine is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[1][5] This rapid kinetics allows for efficient labeling of biomolecules even at low concentrations. The reaction is highly specific, with minimal cross-reactivity with other functional groups present in biological systems.[5]

| Parameter | Value Range | Notes | Reference(s) |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | The exact rate constant depends on the specific tetrazine derivative and reaction conditions. More strained TCO derivatives generally exhibit faster kinetics. | [1][5][6] |

| Reaction Conditions | Aqueous buffers, pH 7-9 | The reaction is biocompatible and proceeds efficiently at room temperature. | [7] |

Stability

A critical consideration when working with TCO-containing molecules is the potential for the strained trans-isomer to relax to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO) isomer. This isomerization can be influenced by factors such as temperature, pH, and the presence of thiols or copper-containing proteins.[8][9] While some TCO derivatives have shown stability for weeks in aqueous buffers at 4°C, others, particularly highly strained versions, can have a shorter half-life.[4][10] For this reason, long-term storage of TCO-PEG2-acid solutions is not recommended, and stock solutions should be prepared fresh before use.

| Parameter | Observation | Notes | Reference(s) |

| Isomerization | The trans-cyclooctene (TCO) can isomerize to the unreactive cis-cyclooctene (CCO) form. | This isomerization is a key pathway for the deactivation of the molecule. The rate of isomerization is dependent on the specific TCO derivative and storage conditions. | [4][8][9] |

| Half-life | The half-life of TCO derivatives can range from hours to days in physiological conditions. For instance, some TCOs have shown a half-life of 0.67 days when conjugated to an antibody in vivo. | A specific half-life for TCO-PEG2-acid is not readily available and would need to be determined empirically for specific experimental conditions. | [4][9] |

Experimental Protocols

This section provides a general protocol for the two-step conjugation of TCO-PEG2-acid to a protein, followed by the bioorthogonal reaction with a tetrazine-functionalized molecule.

Protocol 1: Conjugation of TCO-PEG2-acid to a Protein via EDC/NHS Chemistry

This protocol describes the covalent attachment of TCO-PEG2-acid to primary amines on a protein.

Materials:

-

Protein of interest (1-5 mg/mL in an amine-free buffer, e.g., PBS, pH 7.4)

-

TCO-PEG2-acid

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Reaction Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

-

Prepare TCO-PEG2-acid Stock Solution: Immediately before use, dissolve TCO-PEG2-acid in anhydrous DMF or DMSO to a concentration of 10 mM.

-

Prepare EDC and NHS/Sulfo-NHS Stock Solutions: Prepare 100 mM stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMF or DMSO.

-

Activate TCO-PEG2-acid:

-

In a microcentrifuge tube, combine a 10- to 20-fold molar excess of the TCO-PEG2-acid stock solution with a 2-fold molar excess of EDC and a 5-fold molar excess of NHS (or Sulfo-NHS) relative to the amount of protein to be conjugated.

-

Incubate the activation reaction for 15-30 minutes at room temperature.

-

-

Conjugation to Protein:

-

Add the activated TCO-PEG2-acid solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

-

Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS-ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted TCO-PEG2-acid and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Bioorthogonal Ligation with a Tetrazine-Functionalized Molecule

This protocol describes the "click" reaction between the TCO-labeled protein and a tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or a drug).

Materials:

-

TCO-labeled protein (from Protocol 1)

-

Tetrazine-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Tetrazine Stock Solution: Prepare a 1-5 mM stock solution of the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO).

-

Ligation Reaction:

-

To the purified TCO-labeled protein, add a 1.5- to 3-fold molar excess of the tetrazine stock solution.

-

Incubate the reaction for 30-60 minutes at room temperature. If the tetrazine-conjugated molecule is light-sensitive, protect the reaction from light.

-

-

Purification (if necessary): If removal of the excess tetrazine reagent is required, purify the final conjugate using a desalting column or size-exclusion chromatography.

Mandatory Visualizations

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Pathway

The following diagram illustrates the bioorthogonal reaction between TCO-PEG2-acid and a tetrazine-modified molecule. The reaction proceeds through a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.

Caption: IEDDA reaction of TCO-PEG2-acid with a tetrazine.

Experimental Workflow for Protein Bioconjugation

This diagram outlines the key steps involved in the bioconjugation of a protein using TCO-PEG2-acid and a tetrazine-labeled molecule.

Caption: Workflow for protein labeling using TCO-PEG2-acid.

References

- 1. precisepeg.com [precisepeg.com]

- 2. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. General, Divergent Platform for Diastereoselective Synthesis of trans-Cyclooctenes with High Reactivity and Favorable Physiochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. interchim.fr [interchim.fr]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

The Role of TCO-PEG2-Acid in Modern Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of bioorthogonal chemistry has revolutionized the way researchers approach the study and manipulation of biological systems. Among the powerful tools in this chemical biology toolbox, TCO-PEG2-acid has emerged as a critical bifunctional linker, enabling precise and efficient conjugation of molecules in complex biological environments. This technical guide provides a comprehensive overview of the applications, underlying chemical principles, and experimental considerations for utilizing TCO-PEG2-acid in research, with a particular focus on its role in bioconjugation, drug delivery, and molecular imaging.

Core Principles: The Chemistry of TCO-PEG2-Acid

TCO-PEG2-acid is a molecule comprised of three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal carboxylic acid. This unique structure allows for a two-step conjugation strategy that is central to its utility.

-

Trans-cyclooctene (TCO): This highly strained alkene is the bioorthogonal reactive handle. It participates in an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine-functionalized molecule. This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly in aqueous environments without the need for a catalyst, making it ideal for use in living systems.[1][2]

-

PEG2 Spacer: The short, hydrophilic diethylene glycol spacer enhances the aqueous solubility of the molecule and the resulting conjugates.[1][2] This property is crucial for preventing aggregation and maintaining the biological activity of modified biomolecules.

-

Carboxylic Acid: The terminal carboxylic acid provides a versatile point of attachment to biomolecules. It readily reacts with primary amines, such as the lysine (B10760008) residues found on the surface of proteins and antibodies, in the presence of carbodiimide (B86325) activators like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]

The primary application of TCO-PEG2-acid involves a two-stage process. First, the carboxylic acid is used to covalently attach the TCO-PEG2- moiety to a biomolecule of interest. Subsequently, the TCO group is available to react with a tetrazine-labeled probe, therapeutic agent, or imaging molecule.

The TCO-Tetrazine Ligation: A Bioorthogonal Powerhouse

The reaction between TCO and tetrazine is the cornerstone of TCO-PEG2-acid's functionality. This ligation is characterized by its remarkable speed and specificity, which are essential for applications in complex biological milieu.

The reaction proceeds via an initial [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable covalent bond.[1] This irreversible reaction drives the formation of the desired conjugate.

Quantitative Data: Reaction Kinetics and Stability

The kinetics of the TCO-tetrazine ligation are exceptionally fast, with second-order rate constants varying based on the specific structures of the TCO and tetrazine derivatives, as well as the reaction conditions.

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | 9:1 Methanol/Water | Not Specified | ~2000[1] |

| TCO | Unspecified | PBS (pH 7.4) | 37 | 26,000[2] |

| TCO-PEG₄ | Unspecified | PBS (pH 7.4) | 37 | Not Specified |

| d-TCO | 3,6-dipyridyl-s-tetrazine | Water | 25 | 366,000 ± 15,000 |

Table 1: Representative Second-Order Rate Constants for TCO-Tetrazine Ligations.

It is important to note that the stability of TCO derivatives can be a concern. The strained trans-isomer can relax to the less reactive cis-isomer, particularly in the presence of thiols.[3] Therefore, storage and handling conditions are critical for maintaining the reactivity of TCO-PEG2-acid and its conjugates.

Applications in Research and Drug Development

The unique properties of TCO-PEG2-acid have led to its widespread adoption in various research areas:

Antibody-Drug Conjugates (ADCs)

TCO-PEG2-acid is a valuable tool in the development of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells. In this context, the antibody is first modified with TCO-PEG2-acid, and then a tetrazine-functionalized drug is "clicked" onto the antibody. This modular approach allows for the rapid generation and testing of different antibody-drug combinations.

References

TCO-PEG2-acid mechanism of action in click chemistry

An In-depth Technical Guide to TCO-PEG2-acid and its Mechanism of Action in Click Chemistry

Introduction

In the landscape of bioorthogonal chemistry, the need for rapid, specific, and biocompatible ligation reactions is paramount for advancements in chemical biology, drug development, and diagnostics. "Click chemistry" provides a class of reactions that meet these criteria, enabling the precise conjugation of molecules in complex biological environments. Among the most powerful of these is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[1]

TCO-PEG2-acid is a bifunctional linker that leverages this exceptionally fast reaction.[2][3] It consists of three key components: the highly strained TCO group that serves as the reactive dienophile, a hydrophilic di-ethylene glycol spacer (PEG2) to enhance aqueous solubility, and a terminal carboxylic acid handle for covalent attachment to biomolecules.[2][4] This guide provides a detailed examination of the mechanism, kinetics, and practical application of TCO-PEG2-acid for researchers, scientists, and drug development professionals.

Core Mechanism of Action: The Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The reactivity of TCO-PEG2-acid is driven by the significant ring strain of the trans-cyclooctene moiety. Unlike traditional Diels-Alder reactions, the IEDDA cycloaddition involves an electron-deficient diene (the tetrazine) and a strained, electron-rich dienophile (the TCO).[1][5] This bioorthogonal reaction is characterized by its extraordinary speed and selectivity, proceeding under physiological conditions without the need for cytotoxic catalysts like copper.[1][6]

The mechanism proceeds in two main stages:

-

[4+2] Cycloaddition: The electron-poor tetrazine ring rapidly reacts with the strained double bond of the TCO.[7] Frontier molecular orbital theory explains that the small energy gap between the highest occupied molecular orbital (HOMO) of the TCO and the lowest unoccupied molecular orbital (LUMO) of the tetrazine is the origin of this rapid kinetic profile.[5]

-

Retro-Diels-Alder and Nitrogen Extrusion: The initial cycloaddition forms an unstable intermediate which then undergoes a retro-Diels-Alder reaction. This second step involves the irreversible release of nitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) conjugate and driving the reaction to completion.[1]

Quantitative Data: Reaction Kinetics and Stability

The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions discovered to date, a key advantage for applications requiring low reactant concentrations or rapid signal generation.[1] The performance of this and other click reactions can be compared using their second-order rate constants (k₂).

| Click Reaction Type | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Biocompatibility |

| IEDDA Cycloaddition | TCO + Tetrazine | Up to 10⁶ [1][6][8] | Excellent (Copper-free) [1][9] |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne + Azide | ~1 - 45[8] | Excellent (Copper-free)[9][10] |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne + Azide | 10 - 10⁴[6][9] | Limited in vivo due to copper cytotoxicity[9] |

Stability Considerations: While highly reactive, the TCO moiety has a limited half-life as it can isomerize to the unreactive cis-cyclooctene (CCO) isomer.[2][11][12] This process can be accelerated by the presence of thiols or copper-containing proteins in biological media.[11] Under typical physiological conditions, the half-life of TCO is on the order of hours to days, which is sufficient for most labeling experiments but is a critical factor for long-term storage or extended in vivo studies.[11] For long-term storage, TCO reagents should be kept at –20°C in a sealed container protected from light and moisture.[13]

Experimental Workflow and Protocols

The carboxylic acid group on TCO-PEG2-acid allows for its conjugation to primary amines, such as the side chains of lysine (B10760008) residues on proteins, via the formation of a stable amide bond. This typically requires activation of the carboxylic acid with carbodiimide (B86325) chemistry (e.g., EDC and NHS).

Detailed Protocol: Labeling of a Protein with a Tetrazine-Fluorophore

This protocol provides a general two-step method for labeling a protein containing primary amines. The first step is the functionalization of the protein with TCO-PEG2-acid, followed by the click reaction with a tetrazine-modified probe. Optimization may be required for specific proteins and applications.[7][14]

A. Materials and Reagents

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

TCO-PEG2-acid

-

Tetrazine-fluorophore

-

Anhydrous DMSO or DMF

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Reaction Buffer: Phosphate buffer or bicarbonate buffer, pH 7.5-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Sephadex G-25)

B. Protocol 1: TCO-Labeling of the Protein

-

Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris, exchange the buffer.[7] Adjust the protein concentration to 1-5 mg/mL.[7]

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF. Prepare 100 mM stock solutions of EDC and Sulfo-NHS in reaction buffer or water.

-

Labeling Reaction:

-

Quenching the Reaction (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 10-15 minutes.[7]

-

Purification: Remove excess, unreacted reagents using a desalting column equilibrated with PBS (pH 7.4).[7] Collect the protein-containing fractions. The TCO-labeled protein is now ready for the next step.

C. Protocol 2: Tetrazine-Fluorophore Conjugation

-

Reagent Preparation: Prepare a 1-5 mM stock solution of the tetrazine-fluorophore in DMSO.[7]

-

Conjugation Reaction:

-

To the purified TCO-labeled protein, add a 1.5 to 5-fold molar excess of the tetrazine-fluorophore stock solution.[7][14] A slight molar excess ensures complete labeling of the TCO sites.[14]

-

Incubate the reaction for 30-60 minutes at room temperature, protected from light to prevent photobleaching.[1][7]

-

-

Final Purification: Remove the excess, unreacted tetrazine-fluorophore using a desalting column or size-exclusion chromatography.[1][15]

-

Characterization and Storage:

-

Confirm successful conjugation via UV-Vis spectroscopy (checking for absorbance peaks of both the protein and the fluorophore), SDS-PAGE (observing a shift in molecular weight or in-gel fluorescence), and/or mass spectrometry.[1][7]

-

Store the purified conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant and store at -20°C or -80°C.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. jcmarot.com [jcmarot.com]

- 11. researchgate.net [researchgate.net]

- 12. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]

- 13. TCO-PEG2-oxyamine | AxisPharm [axispharm.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

The TCO-Tetrazine Bioorthogonal Reaction: An In-depth Technical Guide for Researchers and Drug Development Professionals

The field of bioconjugation has been revolutionized by the advent of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. Among these, the TCO-tetrazine ligation, an inverse-electron-demand Diels-Alder (IEDDA) reaction, has emerged as a particularly powerful tool due to its exceptionally fast reaction kinetics and high specificity.[1][2] This technical guide provides a comprehensive overview of the TCO-tetrazine reaction, including its core principles, quantitative data, detailed experimental protocols, and applications in drug development, aimed at researchers, scientists, and professionals in the field.

Core Principles of TCO-Tetrazine Bioorthogonal Ligation

The TCO-tetrazine reaction is a [4+2] cycloaddition between an electron-deficient 1,2,4,5-tetrazine (B1199680) (diene) and a strained trans-cyclooctene (B1233481) (TCO) (dienophile).[3][4] This reaction is followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas, forming a stable dihydropyridazine (B8628806) product.[5][6]

Key characteristics of this reaction include:

-

Exceptional Reaction Kinetics: The TCO-tetrazine ligation is renowned for its extremely fast reaction rates, with second-order rate constants reaching up to 107 M-1s-1.[2][6] This allows for efficient conjugation even at the low concentrations typically found in biological systems.[7][8]

-

Biocompatibility: The reaction proceeds readily under physiological conditions (pH 6-9, room temperature) in aqueous media without the need for cytotoxic catalysts, such as copper, which is often required for other click chemistry reactions.[6][7][8]

-

High Specificity and Orthogonality: TCO and tetrazine groups are abiotic and do not react with naturally occurring functional groups found in biomolecules, such as amines, thiols, or carboxylates.[6] This ensures that the conjugation is highly specific and avoids off-target reactions.[7]

-

Irreversibility and Stability: The formation of the dihydropyridazine bond is irreversible, leading to a stable conjugate.[5][6] Both TCO and tetrazine moieties exhibit long-term stability under aqueous conditions.[5]

Quantitative Data: Reaction Kinetics

The rate of the TCO-tetrazine ligation is highly dependent on the specific structures of the TCO and tetrazine derivatives. The tables below summarize the second-order rate constants for various TCO-tetrazine pairs, providing a basis for selecting the optimal reagents for a given application.

| Tetrazine Derivative | TCO Derivative | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference(s) |

| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | 2000 (±400) | Not specified | [9] |

| 3,6-diphenyl-s-tetrazine | s-TCO | 3100 | MeOH, 25 °C | [10] |

| 3,6-diphenyl-s-tetrazine | d-TCO | 520 (± 3) | MeOH, 25 °C | [10] |

| 3,6-dipyridyl-s-tetrazine derivative | d-TCO | 366,000 (± 15,000) | H₂O, 25 °C | [11] |

| Water soluble s-TCO | 3,6-dipyridyl-s-tetrazine derivative | 3,300,000 (± 40,000) | H₂O, 25 °C | [10] |

| ATTO-tetrazines | TCO | up to 1000 | Not specified | [9][12] |

| Methyl-substituted tetrazines | TCO | ~1000 | Not specified | [9] |

| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [9][13] |

| General Range | General Range | 1 - 1 x 10⁶ | Not specified | [5][9] |

| General Range | General Range | > 800 | Not specified | [7][9] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving the TCO-tetrazine ligation, including the preparation of TCO- and tetrazine-functionalized proteins and their subsequent conjugation.

Protocol 1: Preparation of TCO- and Tetrazine-Functionalized Proteins

This protocol describes the initial activation of proteins with TCO and tetrazine moieties using NHS ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues).[5][9]

Materials:

-

TCO-PEG-NHS ester (e.g., TCO-PEG12-NHS)[9]

-

Methyl-tetrazine-PEG-NHS ester (e.g., methyl-tetrazine-PEG8-NHS)[9]

-

Protein A and Protein B to be labeled

-

Phosphate Buffered Saline (PBS), pH 7.4[9]

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[8][9]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[8]

Procedure:

-

Protein Preparation:

-

NHS Ester Reagent Preparation:

-

Protein A Activation with TCO-NHS Ester:

-

Protein B Activation with Tetrazine-NHS Ester:

-

Quenching and Purification:

Protocol 2: Protein-Protein Conjugation via TCO-Tetrazine Ligation

This protocol describes the reaction between the TCO-functionalized Protein A and the tetrazine-functionalized Protein B.

Materials:

-

TCO-functionalized Protein A (from Protocol 1)

-

Tetrazine-functionalized Protein B (from Protocol 1)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Combination:

-

Incubation:

-

Monitoring the Reaction (Optional):

-

Purification (Optional):

-

The final protein-protein conjugate can be purified from any remaining unreacted proteins using size-exclusion chromatography.[9]

-

-

Storage:

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate the core reaction mechanism, a general experimental workflow, and an application in pre-targeted drug delivery.

Applications in Drug Development

The unique properties of the TCO-tetrazine ligation have made it an invaluable tool in various aspects of drug development.

-

Antibody-Drug Conjugates (ADCs): TCO-tetrazine chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, creating more homogeneous and effective ADCs.[7] This method avoids the potential for denaturation associated with traditional conjugation methods.

-

Pre-targeted Imaging and Therapy: This strategy separates the targeting and therapeutic/imaging steps.[15][16][17] First, a TCO-modified antibody is administered and allowed to accumulate at the target site (e.g., a tumor) while unbound antibody clears from circulation.[17][18][19] Subsequently, a small, rapidly clearing tetrazine-labeled imaging agent or therapeutic is administered, which then reacts specifically with the TCO-antibody at the target site.[18][19] This approach enhances target-to-background ratios and allows for the use of short-lived radionuclides for imaging.[16][18]

-

Drug Delivery and "Click-to-Release" Systems: The TCO-tetrazine reaction can be engineered to trigger the release of a therapeutic agent.[20][21][22] In these "click-to-release" systems, a drug is attached to the TCO molecule via a carbamate (B1207046) linker.[20][23] Upon reaction with a tetrazine, the subsequent electronic rearrangement cleaves the carbamate, releasing the drug at the desired location.[20][23] This strategy offers spatiotemporal control over drug activation, potentially reducing off-target toxicity.[22]

Conclusion

The TCO-tetrazine bioorthogonal reaction stands out for its unmatched speed, specificity, and biocompatibility.[7][8] Its application has significantly advanced the fields of chemical biology and drug development, enabling the construction of sophisticated bioconjugates, enhancing the precision of molecular imaging, and offering novel strategies for targeted drug delivery. As research continues to refine TCO and tetrazine structures for improved stability and reactivity, the utility of this powerful ligation will undoubtedly expand, paving the way for the next generation of targeted therapeutics and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. interchim.fr [interchim.fr]

- 9. benchchem.com [benchchem.com]

- 10. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com [aladdin-for-icloud-store.oss-cn-hangzhou.aliyuncs.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

The Strategic Advantage of a PEG2 Spacer in T-CO Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of bioconjugation, the choice of a linker can profoundly influence the efficacy, stability, and pharmacokinetic profile of complex biologics such as antibody-drug conjugates (ADCs). The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine (Tz) and a trans-cyclooctene (B1233481) (TCO) has emerged as a powerful tool for bioorthogonal ligation due to its exceptionally fast kinetics and high specificity.[1][2][3] This technical guide delves into the nuanced but significant benefits of incorporating a short di-ethylene glycol (PEG2) spacer into TCO linkers, providing a comprehensive overview for researchers and drug development professionals.

Enhancing Hydrophilicity and Solubility

One of the primary challenges in the development of ADCs is managing the hydrophobicity of the payload and the linker, which can lead to aggregation and rapid clearance from circulation. The introduction of a PEG spacer is a well-established strategy to mitigate these issues. Even a short PEG2 spacer can significantly increase the hydrophilicity of the TCO linker, thereby improving the solubility of the entire bioconjugate in aqueous media.[4][5] This enhanced solubility is crucial for preventing aggregation, improving formulation stability, and ensuring predictable in vivo behavior.[6]

A study comparing a series of radiolabeled peptide conjugates with varying mini-PEG spacer lengths (n=2, 3, 4, and 6) demonstrated a clear trend of increasing hydrophilicity with longer PEG chains. The LogD values, a measure of lipophilicity at a specific pH, are presented in the table below. A lower LogD value indicates greater hydrophilicity.

| Conjugate | LogD Value |

| 68Ga-NOTA-PEG2-RM26 | -2.27 ± 0.07 |

| 68Ga-NOTA-PEG3-RM26 | -2.38 ± 0.04 |

| 68Ga-NOTA-PEG4-RM26 | -2.45 ± 0.05 |

| 68Ga-NOTA-PEG6-RM26 | -2.50 ± 0.09 |

| Table 1: Comparison of LogD values for 68Ga-labeled NOTA-PEGn-RM26 conjugates, demonstrating the increase in hydrophilicity with the addition of PEG units. |

Optimizing Reaction Kinetics and Accessibility

The TCO-tetrazine ligation is renowned for its rapid reaction rates, with second-order rate constants reported to be in the range of 10³ to 10⁶ M⁻¹s⁻¹.[1][3] While the intrinsic reactivity of the TCO moiety is high, its accessibility can be sterically hindered when conjugated to a large biomolecule like an antibody. A PEG2 spacer acts as a flexible and hydrophilic arm that extends the TCO group away from the surface of the biomolecule, thereby reducing steric hindrance and improving its accessibility to the tetrazine reaction partner.[7] This can lead to more efficient and complete conjugation, even at low concentrations of reactants.

Modulating Pharmacokinetics and In Vivo Stability

The pharmacokinetic profile of a bioconjugate is a critical determinant of its therapeutic efficacy and safety. The inclusion of a PEG spacer, even a short one like PEG2, can influence the biodistribution and clearance of the conjugate. The increased hydrophilicity imparted by the PEG2 spacer can reduce non-specific binding to tissues and plasma proteins, potentially leading to a more favorable biodistribution and a lower rate of clearance.

Furthermore, the stability of the TCO linker itself is a crucial factor for in vivo applications. TCO moieties can be susceptible to isomerization to the less reactive cis-cyclooctene (CCO) form, particularly in the presence of certain biological molecules. While detailed in vivo stability data for TCO-PEG2-ADCs is limited, the hydrophilic shield provided by the PEG spacer may offer some protection against interactions that could lead to isomerization, thereby enhancing the in vivo stability of the linker. Studies have shown that TCO-conjugated antibodies can remain reactive in vivo for up to three days.[8]

Experimental Protocols

General Protocol for Conjugation of a TCO-PEG2-NHS Ester to an Antibody

This protocol outlines the general steps for labeling an antibody with a TCO-PEG2-NHS ester.

Materials:

-

Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

TCO-PEG2-NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer.

-

TCO-PEG2-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEG2-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-PEG2-NHS ester stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

-

Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

-

Purification: Remove the excess, unreacted TCO-PEG2-NHS ester and byproducts using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Characterize the resulting TCO-labeled antibody by methods such as UV-Vis spectroscopy, mass spectrometry, and HPLC to determine the degree of labeling (DOL).[9][10]

Protocol for Measuring TCO-Tetrazine Reaction Kinetics using Stopped-Flow Spectrophotometry

This protocol describes a method to determine the second-order rate constant of the TCO-tetrazine ligation.[11][12]

Materials:

-

TCO-functionalized molecule (e.g., TCO-labeled antibody)

-

Tetrazine derivative

-

Phosphate-buffered saline (PBS), pH 7.4

-

Stopped-flow spectrophotometer

Procedure:

-

Stock Solutions: Prepare stock solutions of the TCO-functionalized molecule and the tetrazine derivative in an appropriate solvent (e.g., DMSO).

-

Working Solutions: Dilute the stock solutions in PBS to the desired concentrations. Typically, the tetrazine is used in excess.

-

Stopped-Flow Measurement:

-

Load the TCO and tetrazine solutions into separate syringes of the stopped-flow instrument.

-

Equilibrate the solutions to the desired temperature (e.g., 37 °C).

-

Initiate the reaction by rapidly mixing the two solutions.

-

Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

-

-

Data Analysis:

-

Determine the observed rate constant (k_obs) by fitting the absorbance decay to a single exponential function.

-

Plot the k_obs values against the concentration of the TCO-functionalized molecule.

-

The second-order rate constant (k₂) is determined from the slope of the resulting linear plot.

-

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.

A logical diagram illustrating the workflow from TCO-PEG2 linker synthesis to the formation of an Antibody-Drug Conjugate.

A diagram summarizing the key benefits of incorporating a PEG2 spacer into TCO linkers.

Conclusion

The incorporation of a short PEG2 spacer into TCO linkers offers a compelling set of advantages for the development of bioconjugates, particularly ADCs. The enhanced hydrophilicity, improved reaction accessibility, and potential for favorable modulation of pharmacokinetics contribute to the generation of more stable, effective, and safer therapeutics. While further quantitative studies directly comparing TCO linkers with and without a PEG2 spacer would be beneficial, the existing evidence and fundamental principles strongly support the strategic use of this short hydrophilic spacer in modern bioconjugation chemistry. This guide provides a foundational understanding for researchers to leverage the benefits of TCO-PEG2 linkers in their drug development endeavors.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]

Navigating the Solubility of TCO-PEG2-acid in Aqueous Buffers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of TCO-PEG2-acid in aqueous buffers. Aimed at professionals in research and drug development, this document synthesizes available data to offer practical guidance on the effective use of this valuable bioconjugation reagent. While precise quantitative solubility values in various aqueous buffers are not extensively published, this guide presents a thorough analysis of its properties, recommended handling procedures, and a detailed experimental protocol for its application in bioconjugation, empowering researchers to optimize their experimental workflows.

Core Concepts: Understanding TCO-PEG2-acid

TCO-PEG2-acid is a bifunctional linker molecule central to click chemistry, a set of bioorthogonal reactions that enable the specific and efficient joining of molecular species. It features a trans-cyclooctene (B1233481) (TCO) group, which reacts with exceptional speed and selectivity with a tetrazine partner in an inverse-electron-demand Diels-Alder (IEDDA) reaction. The molecule also possesses a carboxylic acid group, which can be conjugated to primary amines on biomolecules like proteins and antibodies through the formation of a stable amide bond, typically facilitated by activators such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

The inclusion of a short polyethylene (B3416737) glycol (PEG) spacer, in this case, a diethylene glycol unit (PEG2), is intended to enhance the hydrophilic character of the molecule.[1][2][3] This PEGylation is a common strategy to improve the solubility of hydrophobic molecules in aqueous environments, a critical consideration for biological applications.[4][5]

Solubility Profile of TCO-PEG2-acid

Despite the presence of the hydrophilic PEG2 spacer, TCO-PEG2-acid exhibits limited direct solubility in aqueous buffers.[3] Manufacturer and supplier datasheets consistently list organic solvents as the primary means of dissolution.

Table 1: Physicochemical and Solubility Data for TCO-PEG2-acid

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₇NO₆ | [3][6] |

| Molecular Weight | 329.39 g/mol | [3][6] |

| Recommended Solvents | DMSO, DMF, DCM | [3][7][8] |

| Aqueous Solubility | Not quantitatively specified; PEG spacer enhances hydrophilicity. | [1][2][3][4] |

It is noteworthy that longer-chain analogs, such as TCO-PEG24-acid, are reported to be soluble in water and DMF, suggesting that the length of the PEG chain is a critical determinant of aqueous solubility.[9] For TCO-PEG2-acid, the standard practice is to prepare a concentrated stock solution in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which is then added in small volumes to the aqueous reaction mixture containing the biomolecule.[4][10] This approach circumvents the low aqueous solubility of the linker while ensuring its availability for the conjugation reaction.

Experimental Protocol: Bioconjugation with TCO-PEG2-acid

The following is a generalized protocol for the conjugation of TCO-PEG2-acid to a primary amine-containing biomolecule, such as an antibody, followed by a subsequent click reaction with a tetrazine-labeled molecule.

Materials and Reagents:

-

TCO-PEG2-acid

-

Amine-containing biomolecule (e.g., antibody)

-

Anhydrous DMSO or DMF

-

Activation Reagent (e.g., EDC and Sulfo-NHS)

-

Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Quenching reagent (e.g., Tris buffer or hydroxylamine)

-

Tetrazine-functionalized molecule

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Preparation of TCO-PEG2-acid Stock Solution:

-

Allow the vial of TCO-PEG2-acid to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF at a concentration of, for example, 10 mM.

-

-

Activation of Carboxylic Acid:

-

In a separate reaction tube, combine TCO-PEG2-acid with EDC and Sulfo-NHS in an appropriate buffer to activate the carboxylic acid group, forming a more reactive NHS ester.

-

-

Conjugation to the Biomolecule:

-

Add the activated TCO-PEG2-acid solution to the biomolecule in an amine-free buffer (e.g., PBS).

-

The molar ratio of the TCO-linker to the biomolecule should be optimized for the specific application.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a quenching reagent to consume any unreacted TCO-linker.

-

Purify the TCO-functionalized biomolecule using size-exclusion chromatography or dialysis to remove excess reagents.

-

-

Click Reaction with Tetrazine:

-

The purified TCO-labeled biomolecule is now ready for the rapid and specific click reaction with a tetrazine-functionalized molecule.[4][5]

-

Add the tetrazine-containing molecule to the TCO-labeled biomolecule in a suitable reaction buffer.

-

The reaction is typically complete within minutes to an hour at room temperature.

-

-

Final Purification:

-

Purify the final conjugate to remove any unreacted tetrazine.

-

Visualizing the Workflow and Reaction

To further elucidate the experimental process and the underlying chemical reaction, the following diagrams are provided.

Conclusion

While TCO-PEG2-acid is an invaluable tool for bioconjugation, its direct solubility in aqueous buffers is limited. The most effective strategy for its use involves the preparation of a stock solution in an organic solvent like DMSO, followed by its addition to the aqueous reaction milieu. The hydrophilic PEG2 spacer, while not rendering the molecule fully water-soluble, likely facilitates its dispersion and reactivity in the buffered solution at the low concentrations typically used in labeling reactions. By understanding these properties and following a carefully planned experimental protocol, researchers can successfully leverage the power of TCO-PEG2-acid for a wide range of applications in drug development, diagnostics, and fundamental scientific inquiry.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. TCO-PEG2-acid, 2250217-31-1 | BroadPharm [broadpharm.com]

- 4. benchchem.com [benchchem.com]

- 5. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]

- 6. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TCO-PEG2-amine, 2141981-87-3 | BroadPharm [broadpharm.com]

- 8. TCO-PEG2-DBCO | BroadPharm [broadpharm.com]

- 9. TCO-PEG24-acid | BroadPharm [broadpharm.com]

- 10. furthlab.xyz [furthlab.xyz]

Navigating the Stability of TCO-PEG2-acid: A Technical Guide for Researchers

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the storage and stability guidelines for TCO-PEG2-acid, a critical bifunctional linker used in bioconjugation and drug delivery. Understanding the stability profile of this reagent is paramount for ensuring the reproducibility and success of scientific experiments.

Introduction to TCO-PEG2-acid

TCO-PEG2-acid is a key tool in the field of bioorthogonal chemistry. It incorporates a highly reactive trans-cyclooctene (B1233481) (TCO) group, which enables rapid and specific conjugation to tetrazine-containing molecules through an inverse-electron-demand Diels-Alder (IEDDA) reaction. The molecule also possesses a carboxylic acid functional group for covalent attachment to amine-containing biomolecules, and a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility. The primary stability concern for TCO-PEG2-acid is the isomerization of the strained and highly reactive trans-isomer of the cyclooctene (B146475) ring to its unreactive cis-isomer.

Recommended Storage and Handling

Proper storage and handling are critical to maximize the shelf-life and performance of TCO-PEG2-acid. The following guidelines are based on recommendations from various suppliers and the inherent chemical properties of the molecule.

Table 1: Recommended Storage and Handling of Solid TCO-PEG2-acid

| Parameter | Recommendation | Rationale |

| Temperature | -20°C.[1][2][3][4] | Minimizes isomerization and potential degradation. |

| Atmosphere | Store in a tightly sealed container.[1][4] Consider storing under an inert atmosphere (e.g., argon). | Protects from moisture and oxygen, which can contribute to degradation. |

| Light | Protect from light.[1][4] | The TCO group can be light-sensitive. |

| Moisture | Store in a desiccated environment.[1][4] | Prevents hydrolysis of the compound. |

Table 2: Guidelines for Solution Preparation and Storage

| Parameter | Recommendation | Rationale |

| Solvents | Use anhydrous solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[1][2] | Ensures the reagent is fully solubilized and minimizes hydrolysis. |

| Solution Storage | Prepare solutions fresh for immediate use. If short-term storage is necessary, store at -20°C and protect from light. Avoid long-term storage of solutions.[2][3] | The TCO group has a limited half-life in solution, and isomerization can occur. |

| Aqueous Solutions | Use in aqueous buffers immediately after preparation. Be aware that the stability in aqueous media is limited. | The presence of water and other nucleophiles can accelerate degradation. |

Stability Profile and Degradation Pathway

The primary degradation pathway for TCO-PEG2-acid is the isomerization of the high-energy, strained trans-cyclooctene (TCO) to the more stable, but unreactive, cis-cyclooctene (CCO).[2][3] This isomerization eliminates the dienophile necessary for the IEDDA reaction with tetrazines, rendering the molecule inactive for its intended bioorthogonal conjugation.

The rate of this isomerization is influenced by several factors:

-

Temperature: Higher temperatures accelerate the isomerization process.

-

Solvent: The stability of TCO derivatives can vary in different solvents.

-

Additives: The presence of thiols and certain components found in cell culture media and aged plasma can catalyze the isomerization of TCO to CCO.

Due to this inherent instability, TCO compounds are generally not recommended for long-term storage, especially in solution.[2][3]

Experimental Protocols for Stability Assessment

To ensure the quality and reactivity of TCO-PEG2-acid for an experiment, a stability study can be performed. The following are example protocols for assessing stability using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HPLC-Based Stability Assessment

This protocol allows for the quantification of the remaining active TCO-PEG2-acid over time.

Objective: To determine the rate of degradation of TCO-PEG2-acid under specific storage conditions.

Materials:

-

TCO-PEG2-acid

-

Anhydrous DMSO

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Thermostated autosampler and column compartment

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of TCO-PEG2-acid in anhydrous DMSO.

-

Sample Preparation: Dilute the stock solution to a final concentration of 1 mM in PBS (or the buffer of interest). Prepare multiple aliquots for different time points.

-

Incubation: Store the prepared samples under the desired conditions (e.g., 4°C, 25°C, 37°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove an aliquot and immediately analyze by HPLC or freeze at -80°C for later analysis.

-

HPLC Analysis:

-

Inject a consistent volume of the sample onto the C18 column.

-

Elute the compounds using a gradient of Mobile Phase B (e.g., 5% to 95% over 15 minutes).

-

Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 254 nm).

-

The TCO-PEG2-acid and its CCO-isomer may have different retention times.

-

-

Data Analysis:

-

Integrate the peak area corresponding to the TCO-PEG2-acid at each time point.

-

Normalize the peak area at each time point to the peak area at time zero.

-

Plot the percentage of remaining TCO-PEG2-acid versus time to determine the degradation kinetics and half-life.

-

NMR-Based Isomerization Monitoring

This protocol allows for the direct observation of the conversion of the TCO isomer to the CCO isomer.

Objective: To qualitatively and semi-quantitatively monitor the isomerization of TCO-PEG2-acid.

Materials:

-

TCO-PEG2-acid

-

Deuterated solvent (e.g., DMSO-d6 or D2O with a co-solvent)

-

NMR spectrometer

Procedure:

-

Sample Preparation: Dissolve a sufficient amount of TCO-PEG2-acid in the chosen deuterated solvent in an NMR tube.

-

Initial Spectrum: Acquire a baseline ¹H NMR spectrum at time zero. Identify the characteristic peaks for the vinyl protons of the trans-cyclooctene.

-

Incubation: Maintain the NMR tube at the desired temperature (this can be done directly in the NMR spectrometer if equipped with variable temperature capabilities).

-

Time-Lapse NMR: Acquire ¹H NMR spectra at regular intervals.

-

Data Analysis:

-

Monitor the decrease in the signal intensity of the TCO vinyl proton peaks and the emergence of new peaks corresponding to the CCO vinyl protons.

-

The ratio of the integration of the TCO and CCO peaks can be used to estimate the extent of isomerization over time.

-

Conclusion

The stability of TCO-PEG2-acid is a critical factor for its successful application in bioconjugation. By adhering to the recommended storage and handling guidelines, researchers can minimize the premature degradation of this valuable reagent. For applications requiring high precision and reproducibility, it is advisable to perform a stability assessment under the specific experimental conditions to ensure the integrity and reactivity of the TCO-PEG2-acid. This proactive approach will contribute to more reliable and successful research outcomes in the development of novel bioconjugates and targeted therapeutics.

References

Introduction to TCO-Based Bioconjugation

An In-depth Technical Guide to TCO-Based Bioconjugation

Trans-cyclooctene (B1233481) (TCO)-based bioconjugation has become a leading strategy for the precise and efficient labeling of biomolecules in complex biological systems.[1][2] This technology is centered around the highly rapid and specific reaction between a strained TCO and a tetrazine (Tz) partner.[2][3] This reaction, known as the TCO-tetrazine ligation, proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][4] Its exceptional kinetics, biocompatibility, and high specificity make it an invaluable tool for researchers, scientists, and drug development professionals, enabling significant advancements in areas such as antibody-drug conjugates (ADCs), live-cell imaging, and pretargeted therapy.[1][2][4]

Core Principles: The TCO-Tetrazine Ligation Mechanism

The foundation of TCO's utility in bioconjugation lies in its reaction with 1,2,4,5-tetrazines.[1][3] This ligation is a two-step process:

-

Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition : The process is initiated by a [4+2] cycloaddition where the electron-deficient tetrazine (the diene) reacts with the electron-rich, strained TCO (the dienophile).[3] This is the reverse of the electronic demand in a standard Diels-Alder reaction.[3]

-

Retro-Diels-Alder Reaction : The initial cycloadduct is unstable and rapidly undergoes a retro-Diels-Alder reaction, which involves the elimination of nitrogen gas (N₂).[3][5]

This sequence results in the formation of a stable dihydropyridazine (B8628806) product, covalently linking the two molecules that were functionalized with the TCO and tetrazine groups, respectively.[1][4] The release of N₂ gas is often the only side product, making the reaction very clean.[5]

Key Features and Advantages

The TCO-tetrazine ligation is distinguished by several key features that make it ideal for biological applications:

-

Exceptional Reaction Kinetics : This is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁷ M⁻¹s⁻¹.[1][3] This allows for efficient conjugation even at the low micromolar or nanomolar concentrations typical of biological systems.[4][5]

-

Biocompatibility : The reaction proceeds readily in aqueous media under physiological conditions (pH 6-9, room temperature to 37°C).[1][6] Crucially, it does not require cytotoxic catalysts like copper, which are necessary for other "click" reactions such as CuAAC, thus preserving cell viability.[4]

-

High Specificity and Orthogonality : TCO and tetrazine groups are abiotic and do not interact with naturally occurring functional groups in biomolecules, such as amines or thiols.[1][5] This ensures the conjugation is highly specific and prevents off-target reactions.[1]

-

Stability and Irreversibility : The resulting dihydropyridazine bond is stable under physiological conditions.[1][5] While TCOs themselves can have stability challenges, such as isomerization in the presence of thiols or serum proteins, derivatives have been developed with improved stability for in vivo applications.[2][7][8]

Quantitative Data on Reaction Kinetics

The reaction rate is highly dependent on the specific structures of the TCO and tetrazine derivatives. Electron-donating groups on the TCO and electron-withdrawing groups on the tetrazine generally increase the reaction speed.[3] Ring strain in the TCO molecule also plays a critical role; more strained TCOs react faster.[2][9]

| TCO Derivative | Tetrazine Derivative | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference(s) |

| trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | Methanol/Water (9:1) | 25 | ~2,000 | [9][10] |

| TCO | Methyl-substituted tetrazines | Aqueous Media | N/A | ~1,000 | [6][10] |

| TCO | Hydrogen-substituted tetrazines | Aqueous Media | N/A | up to 30,000 | [6][10] |

| TCO-conjugated CC49 mAb | [¹¹¹In]In-labeled-Tz | PBS | 37 | (13 ± 0.08) x 10³ | [2] |

| Axial 5-hydroxy-TCO | 3,6-di-(2-pyridyl)-s-tetrazine derivative | PBS | 37 | 273,000 | [9] |

| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | Water | 25 | 366,000 (± 15,000) | [7][11] |

| General TCO-Tetrazine | N/A | N/A | N/A | up to 1 x 10⁶ | [5][10] |

| Cyclopropane-fused TCO | N/A | H₂O | 25 | 3,300,000 (± 40,000) | [7][11] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for labeling a protein with a TCO group and the subsequent ligation with a tetrazine-functionalized molecule.

Protocol 1: Protein Labeling with TCO-NHS Ester

This protocol describes the modification of primary amines (e.g., lysine (B10760008) residues) on a protein using an N-hydroxysuccinimide (NHS) ester-functionalized TCO.

Materials:

-

Protein of interest (1-5 mg/mL)[1]

-

Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[1][12]

-

TCO-NHS ester[1]

-

Anhydrous DMSO or DMF[6]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[12]

-

Desalting columns or dialysis equipment[12]

Procedure:

-

Buffer Exchange : Ensure the protein is in an amine-free buffer. If the storage buffer contains primary amines like Tris or glycine, perform a buffer exchange using a desalting column.[1][6]

-

Prepare TCO-NHS Solution : Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.[1][12]

-

Labeling Reaction : Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[1]

-

Incubation : Incubate the reaction mixture for 60 minutes at room temperature.[6]

-

Quench Reaction : Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.[12]

-

Purification : Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis to obtain the TCO-labeled protein.[10][12]

Protocol 2: TCO-Tetrazine Ligation

This protocol outlines the reaction between the TCO-functionalized protein and a tetrazine-labeled molecule (e.g., a fluorescent dye or drug).

Materials:

Procedure:

-

Reactant Preparation : Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.[1]

-

Ligation Reaction : Mix the TCO-modified protein and the tetrazine-labeled molecule. A slight molar excess (1.1 to 2-fold) of the tetrazine reagent is often used.[1]

-

Incubation : Allow the reaction to proceed for 10-60 minutes at room temperature.[1] For protein-protein conjugations, incubation can range from 30 minutes to 2 hours.[6][12] The reaction can also be performed at 4°C, which may require a longer incubation time.[6]

-

Monitoring (Optional) : The progress of the reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine, or by following the decrease in its absorption band between 510 and 550 nm.[1][5]

-

Purification (Optional) : If necessary, the final conjugate can be purified from excess unreacted reagents using size-exclusion chromatography or dialysis.[1]

Applications in Research and Drug Development

The versatility and robustness of the TCO-tetrazine ligation have led to its adoption in numerous applications:

-

Antibody-Drug Conjugates (ADCs) : The stability and specificity of the linkage make it ideal for constructing ADCs, where a cytotoxic drug is attached to a tumor-targeting antibody.[1][4] This "click-to-release" strategy can also be used to trigger the release of a caged therapeutic agent at a specific site.[1]

-

Live-Cell and In Vivo Imaging : The fast, bioorthogonal nature of the reaction is perfectly suited for labeling and tracking biomolecules in living cells and organisms without disrupting their functions.[1][4]

-

Pretargeted Imaging : This is a powerful in vivo application where a TCO-labeled antibody is administered first and allowed to accumulate at the target site (e.g., a tumor).[9] After unbound antibodies are cleared from circulation, a smaller, rapidly clearing tetrazine-labeled imaging agent (e.g., a PET probe) is administered, which then reacts specifically with the TCO-antibody at the target location.[1][9][13] This two-step approach significantly improves tumor-to-background signal ratios.[2]

-

Biomolecule Conjugation : The chemistry is widely used for conjugating various biomolecules, including proteins, peptides, nucleic acids, and lipids, for a broad range of research purposes.[4]

Conclusion

TCO-based bioconjugation, primarily through the TCO-tetrazine ligation, offers an unparalleled combination of speed, specificity, and biocompatibility.[4] Its robust performance under physiological conditions has established it as a premier tool for scientists in basic research and drug development.[1] The continuous development of new TCO and tetrazine derivatives with enhanced stability and reactivity further expands the possibilities for this powerful chemical technology, promising continued innovation in molecular imaging, targeted therapy, and our fundamental understanding of biological systems.[2][14]

References

- 1. benchchem.com [benchchem.com]

- 2. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. broadpharm.com [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Conformationally strained trans-cyclooctene with improved stability and excellent reactivity in tetrazine ligation - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. interchim.fr [interchim.fr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to the Safety and Handling of TCO-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, storage, and application of TCO-PEG2-acid, a bifunctional linker widely used in bioconjugation and drug development. The content herein is intended to equip researchers with the necessary knowledge to confidently and safely incorporate this reagent into their experimental workflows.

Introduction to TCO-PEG2-acid

TCO-PEG2-acid is a versatile chemical tool that features a trans-cyclooctene (B1233481) (TCO) group and a carboxylic acid moiety, connected by a two-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2] This heterobifunctional architecture allows for a two-step conjugation strategy. The carboxylic acid can be activated, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), to form a stable amide bond with primary amines on biomolecules such as proteins, antibodies, or peptides.[1][2]

The TCO group is a key component for bioorthogonal chemistry, reacting with high specificity and speed with tetrazine-functionalized molecules via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2][3] This "click chemistry" reaction is notable for its rapid kinetics and biocompatibility, proceeding efficiently under physiological conditions without the need for cytotoxic catalysts.[4] The PEG spacer enhances the solubility of the molecule in aqueous buffers and reduces potential steric hindrance during conjugation.[4][5]

Physicochemical and Handling Data

Proper handling and storage are crucial for maintaining the reactivity and stability of TCO-PEG2-acid. The following tables summarize its key physicochemical properties and recommended handling procedures.

Table 1: Physicochemical Properties of TCO-PEG2-acid

| Property | Value | Reference |

| Chemical Name | TCO-PEG2-acid | [2] |

| CAS Number | 2250217-31-1 | [2] |

| Molecular Formula | C16H27NO6 | [2] |

| Molecular Weight | 329.4 g/mol | [2] |

| Purity | Typically >96% | [6] |

| Solubility | Soluble in DMSO, DCM, DMF | [2] |

Table 2: Handling and Storage Recommendations

| Parameter | Recommendation | Rationale | Reference |

| Storage Temperature | -20°C | To prevent degradation and isomerization of the TCO group. | [2][7] |

| Storage Conditions | Store in a tightly sealed container, protected from light and moisture. | The TCO group is sensitive to prolonged light exposure, and the compound is susceptible to hydrolysis. | [7] |

| Handling | Use anhydrous solvents (e.g., DMF, DMSO) for stock solutions to preserve reactivity. | Moisture can lead to hydrolysis and inactivation of the reagent. | [7] |

| Long-term Storage | Not recommended for long-term storage. | The TCO group can naturally isomerize to the less reactive cis-cyclooctene (CCO) form over time. | [2] |

Safety and Hazard Information

As of the last update, a dedicated Material Safety Data Sheet (MSDS) for TCO-PEG2-acid was not publicly available. The following safety information is based on the MSDS for structurally related compounds, namely TCO-PEG2-Sulfo-NHS ester sodium and Bis-PEG2-acid.[8][9] It is imperative to handle this reagent with care in a laboratory setting.

Table 3: Hazard Identification and Precautionary Statements

| Hazard Class | Statement | Precautionary Measures | Reference |

| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor. | [8][9] |

| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves and clothing. If on skin, wash with plenty of soap and water. | [9] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |

| Respiratory Tract Irritation | May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area. | [9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Avoid release to the environment. | [8] |

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[8]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[8]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[8]

Fire Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Special Hazards: During combustion, may emit irritant fumes.[9]

-

Protective Equipment: Wear a self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[9]

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment as specified in the safety data. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[8]

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Avoid release to the environment.[8]

Experimental Protocols

The use of TCO-PEG2-acid in bioconjugation is a two-stage process. The first stage involves the activation of the carboxylic acid and its coupling to a primary amine-containing biomolecule. The second stage is the bioorthogonal reaction of the TCO group with a tetrazine-labeled molecule.

Stage 1: EDC/NHS Coupling of TCO-PEG2-acid to a Primary Amine

This protocol describes the general procedure for conjugating TCO-PEG2-acid to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

TCO-PEG2-acid

-

Protein or other amine-containing molecule in an amine-free buffer (e.g., PBS, MES)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Equilibrate TCO-PEG2-acid, EDC, and NHS/sulfo-NHS to room temperature before opening.

-

Prepare a stock solution of TCO-PEG2-acid in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in Activation Buffer or anhydrous DMSO immediately before use.

-

-

Activation of TCO-PEG2-acid:

-

Conjugation to the Amine-Containing Molecule:

-

Immediately add the activated TCO-PEG2-acid solution to the protein solution in Coupling Buffer. The pH of the reaction should be between 7.2 and 8.0 for efficient coupling to primary amines.[10][11]

-

A 10-20 fold molar excess of the activated linker over the protein is a common starting point, but the optimal ratio should be determined empirically.[10]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[10]

-

-

Quenching the Reaction:

-

Add a quenching solution (e.g., Tris-HCl to a final concentration of 20-50 mM or hydroxylamine (B1172632) to 10 mM) to stop the reaction by consuming any unreacted NHS esters.[11] Incubate for 5-15 minutes.

-

-

Purification:

-

Remove excess, unreacted TCO-PEG2-acid and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

-

Stage 2: Bioorthogonal TCO-Tetrazine Ligation

This protocol outlines the reaction of the newly formed TCO-functionalized biomolecule with a tetrazine-labeled partner.

Materials:

-

TCO-labeled biomolecule (from Stage 1)

-

Tetrazine-functionalized molecule (e.g., a fluorescent dye, biotin, or drug)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the TCO-labeled biomolecule and the tetrazine-functionalized molecule in the reaction buffer.

-

A 1.05-1.5 molar equivalent of the tetrazine reagent to the TCO-labeled biomolecule is recommended as a starting point.[5]

-

-

Ligation Reaction:

-

Purification (Optional):

-

If necessary, the final conjugate can be purified from any excess tetrazine reagent using size-exclusion chromatography or other appropriate methods.[4]

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes involved in the use of TCO-PEG2-acid.